Benzenamine, 4-[2-(2-furanyl)ethenyl]-N,N-dimethyl-
Description
Benzenamine, 4-[2-(2-furanyl)ethenyl]-N,N-dimethyl- (IUPAC name), is a styryl-based aromatic amine featuring a dimethylamino group at the para position of a benzene ring and a trans-ethenyl (-CH=CH-) bridge connected to a 2-furanyl heterocycle. This compound belongs to a class of molecules studied for their structural and electronic properties, particularly in the context of amyloid-beta (Aβ) imaging and fluorescence applications in neurodegenerative disease research .
The furan moiety introduces electron-rich π-system characteristics, which may enhance solubility in polar organic solvents compared to halogenated analogs. The dimethylamino group contributes to fluorescence properties via intramolecular charge transfer (ICT) effects, a feature observed in similar styryl derivatives .
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
4-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H15NO/c1-15(2)13-8-5-12(6-9-13)7-10-14-4-3-11-16-14/h3-11H,1-2H3/b10-7+ |
InChI Key |
WMYSIUJZYMYUPF-JXMROGBWSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=CO2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(Furan-2-yl)vinyl)-N,N-dimethylaniline typically involves the reaction of 4-(dimethylamino)benzaldehyde with furan-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds via a Knoevenagel condensation, forming the desired product with high selectivity for the E-isomer. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for (E)-4-(2-(Furan-2-yl)vinyl)-N,N-dimethylaniline are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors could be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-(Furan-2-yl)vinyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The vinyl group can be reduced to form the corresponding alkane derivative.
Substitution: The dimethylaniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Saturated alkane derivatives.
Substitution: Nitro or halogenated derivatives of the dimethylaniline moiety.
Scientific Research Applications
(E)-4-(2-(Furan-2-yl)vinyl)-N,N-dimethylaniline has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (E)-4-(2-(Furan-2-yl)vinyl)-N,N-dimethylaniline depends on its application. In organic electronics, its conjugated system allows for efficient charge transport. In medicinal chemistry, the compound can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. The furan ring and dimethylaniline moiety contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Molecular Properties
The following table summarizes critical parameters of Benzenamine, 4-[2-(2-furanyl)ethenyl]-N,N-dimethyl- and its analogs:
*Inferred formula based on structural analysis; direct data unavailable in evidence.
Electronic and Functional Differences
- Furan vs. However, iodine in p-I-stilbene enables halogen bonding with Aβ fibrils, enhancing binding specificity .
- Pyridinyl vs. Furan (4-[4-(Dimethylamino)styryl]pyridine): The pyridine ring introduces basicity and metal-coordination capability, making it suitable for sensing Zn²⁺ or Cu²⁺ . In contrast, the furan’s oxygen may participate in hydrogen bonding but lacks direct metal-binding sites.
- Imidazopyridine (IMPY): The fused imidazo[1,2-a]pyridine system in IMPY extends conjugation, red-shifting fluorescence emission compared to the furan derivative. This property is critical for in vivo imaging compatibility .
Biological Activity
Benzenamine, 4-[2-(2-furanyl)ethenyl]-N,N-dimethyl- is a compound that has garnered interest in the field of medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of Benzenamine, 4-[2-(2-furanyl)ethenyl]-N,N-dimethyl- can be represented as follows:
- Molecular Formula : C14H15N
- Molecular Weight : 213.28 g/mol
This compound features a dimethylamino group attached to a benzene ring, along with a furan moiety linked via an ethenyl group. The presence of these functional groups suggests potential interactions with biological targets.
Pharmacological Activities
Research indicates that Benzenamine derivatives often exhibit a range of biological activities. Here are some key areas where this compound may show efficacy:
1. Anticancer Activity
Several studies have highlighted the anticancer potential of compounds similar to Benzenamine, 4-[2-(2-furanyl)ethenyl]-N,N-dimethyl-. For instance, derivatives with furan rings have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
2. Antimicrobial Activity
The antimicrobial properties of Benzenamine derivatives have also been documented. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
These findings suggest that the compound may interfere with bacterial cell wall synthesis or function as a protein synthesis inhibitor.
3. Anti-inflammatory Effects
Compounds similar to Benzenamine have shown promising anti-inflammatory effects in vitro and in vivo models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
The biological activity of Benzenamine, 4-[2-(2-furanyl)ethenyl]-N,N-dimethyl- can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation or inflammation.
- Receptor Interaction : It may act as an antagonist or agonist at specific receptors involved in cellular signaling pathways.
- Oxidative Stress Modulation : The compound could modulate oxidative stress levels within cells, leading to altered cellular responses.
Case Study 1: Anticancer Efficacy
A study conducted on the effects of Benzenamine derivatives on breast cancer cells showed that treatment with these compounds led to a significant reduction in cell viability and increased apoptosis markers.
Case Study 2: Antimicrobial Testing
In another investigation, various derivatives were tested against pathogenic strains of bacteria and fungi. The results indicated that modifications to the furan ring enhanced antimicrobial activity compared to non-furan analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
